Product packaging for Salermide(Cat. No.:CAS No. 1105698-15-4)

Salermide

Cat. No.: B610667
CAS No.: 1105698-15-4
M. Wt: 394.5 g/mol
InChI Key: HQSSEGBEYORUBY-UHFFFAOYSA-N
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Description

Overview of Salermide as a Chemical Compound

This compound is a small molecule compound with the chemical formula C₂₆H₂₂N₂O₂ and a molecular weight of 394.47 g/mol . akrivisbio.comapexbt.comtargetmol.com It is typically described as a yellow or white to off-white solid. akrivisbio.commedchemexpress.com Chemically, this compound is a reverse amide. researchgate.netcellsignal.comnih.gov Its structure is N-[3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]phenyl]-α-methyl-benzeneacetamide. akrivisbio.comactivemotif.com It is soluble in organic solvents such as DMSO, ethanol (B145695) (when warm), and DMF. cellsignal.comactivemotif.comactivemotif.com

Historical Context of Sirtuin Inhibitor Research Leading to this compound

The discovery and study of this compound are rooted in the broader field of sirtuin research. Sirtuins (SIRTs) are a family of NAD⁺-dependent protein deacetylases that play crucial roles in various cellular processes, including gene regulation, DNA repair, metabolism, and aging. akrivisbio.comnih.govfrontiersin.orgcaymanchem.com As class III histone deacetylases (HDACs), sirtuins are distinct from classical zinc-dependent HDACs. frontiersin.orgd-nb.info

The interest in targeting sirtuins for therapeutic purposes, particularly in cancer, emerged due to their involvement in regulating lifespan and their dysregulation in various diseases. nih.govfrontiersin.orgthno.org Early sirtuin inhibitors, such as sirtinol (B612090), were identified and studied for their effects on SIRT1 and SIRT2. frontiersin.orgresearchgate.net this compound was later identified as an analogue of sirtinol, resulting from structure-activity relationship studies aimed at developing improved inhibitors. researchgate.netresearchgate.net this compound features a reversed amide structure compared to sirtinol, which contributes to its inhibitory effects on SIRT1 and SIRT2. nih.gov

Current Status of this compound in Preclinical and Translational Research

This compound is currently in the preclinical and translational research phase, primarily investigated for its potential in oncology. patsnap.com Its research status is often described as "Pending" in terms of global R&D. patsnap.com

Preclinical studies have demonstrated that this compound can induce tumor-specific cell death in a wide range of human cancer cell lines, including those derived from leukemia, lymphoma, colon, breast, lung, neuroblastoma, and pancreatic cancers. medchemexpress.comresearchgate.netd-nb.infoselleckchem.comnih.gov This proapoptotic effect is considered a key antitumorigenic advantage. medchemexpress.comresearchgate.net Research indicates that this compound's mechanism of action in vivo is specifically mediated by SIRT1 inhibition. medchemexpress.comresearchgate.net

Studies have explored the effects of this compound alone and in combination with other agents. For instance, in human pancreatic cancer cells, this compound treatment has been shown to potentiate the anticancer effects of certain cytotoxins, reducing cancer cell progression and inducing cell cycle arrest at the G1 phase. cellsignal.comd-nb.info Research also suggests that this compound-induced apoptosis can be cell line-dependent. nih.gov

Translational medicine research associated with this compound is ongoing, with a focus on understanding its potential therapeutic applications and mechanisms in disease models. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22N2O2 B610667 Salermide CAS No. 1105698-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSSEGBEYORUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693943
Record name N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105698-15-4
Record name N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALERMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Molecular Mechanisms of Action of Salermide

Targeting Sirtuin Deacetylases: SIRT1 and SIRT2 Inhibition

Salermide functions as an inhibitor of both SIRT1 and SIRT2. researchgate.netnih.govcellsignal.commedchemexpress.com These two sirtuin isoforms are class III histone deacetylases that utilize NAD+ as a cofactor for their deacetylase activity. researchgate.netsigmaaldrich.comnih.gov

Comparative Inhibition Profile: this compound vs. Sirtinol (B612090) and other Class III HDAC Inhibitors

This compound is a reverse amide analog of Sirtinol, another known sirtuin inhibitor. researchgate.netfrontiersin.orgrsc.org Studies have compared the inhibitory profiles of this compound, Sirtinol, and other class III HDAC inhibitors like EX527 and Cambinol. researchgate.netfrontiersin.orgaacrjournals.orgnih.govresearchgate.net While Sirtinol inhibits both SIRT1 and SIRT2, this compound has been reported to exhibit a stronger inhibitory effect on SIRT2 than on SIRT1 in vitro in some contexts, although other studies indicate comparable inhibition or stronger effects on SIRT1 in vivo. researchgate.netfrontiersin.orgaacrjournals.orgactivemotif.com Compared to EX527, which is highly selective for SIRT1, this compound and Sirtinol demonstrate broader inhibition of both SIRT1 and SIRT2. researchgate.netaacrjournals.orgresearchgate.net Cambinol is another β-naphthol compound that inhibits SIRT1 and SIRT2 with similar potency. frontiersin.orgnih.gov

Here is a comparison of the IC50 values for this compound and Sirtinol against SIRT1 and SIRT2 from one study:

CompoundSIRT1 IC₅₀ (μM)SIRT2 IC₅₀ (μM)
This compound76.245.0
Sirtinol37.6103.4

Data from search result aacrjournals.org.

Another source provides slightly different values and indicates this compound showed 80% inhibition of SIRT1 and SIRT2 at 100 μM and 25 μM, respectively. frontiersin.org

Differential Inhibitory Potency on SIRT1 and SIRT2

Research indicates that this compound exhibits differential inhibitory potency towards SIRT1 and SIRT2, although the precise IC50 values can vary depending on the study and assay conditions. Some studies report a stronger inhibitory effect on SIRT2 in vitro activemotif.com, with an IC50 of 25 μM for SIRT2 and 43 μM for SIRT1 nih.gov. Other studies show comparable inhibition with IC50 values of 76.2 μM for SIRT1 and 45.0 μM for SIRT2 aacrjournals.org. Despite some variations in in vitro potency, in vivo studies suggest that the biological effects of this compound are primarily mediated by SIRT1 inhibition, particularly in inducing apoptosis in cancer cells. researchgate.netnih.govresearchgate.net

Molecular Docking and Modeling Studies of this compound-Sirtuin Interactions

Molecular docking and modeling studies have been conducted to understand how this compound interacts with SIRT1 and SIRT2 at the molecular level. These studies suggest that this compound binds to the catalytic pocket of sirtuins. researchgate.netaacrjournals.org Specifically, interactions between the carbonyl group of the amide in this compound and residues like Gln167 in SIRT1 have been proposed, which are absent in the interaction of Sirtinol with SIRT1. researchgate.netresearchgate.net Computational analysis suggests that both this compound and Sirtinol have high degrees of selectivity for SIRT1/2 compared to compounds like EX527, which shows high specificity for SIRT1 but not SIRT2. researchgate.netaacrjournals.org

Impact on NAD+-Dependent Deacetylase Activity

Sirtuins are NAD+-dependent deacetylases, meaning they require NAD+ as a cofactor to remove acetyl groups from target proteins. researchgate.netsigmaaldrich.comnih.gov this compound, as a sirtuin inhibitor, interferes with this NAD+-dependent deacetylase activity. rsc.orgaacrjournals.orgontosight.ai By inhibiting SIRT1 and SIRT2, this compound prevents the deacetylation of their substrates, leading to increased acetylation levels of these target proteins. This disruption of NAD+-dependent deacetylation is a key aspect of this compound's mechanism of action. researchgate.netaacrjournals.org

Induction of Apoptosis Pathways by this compound

A significant effect of this compound is its ability to induce apoptosis, particularly in cancer cells. researchgate.netnih.govresearchgate.netmedchemexpress.com This proapoptotic effect is considered a primary mechanism underlying its observed biological activities. researchgate.netresearchgate.net

Mechanism of Apoptosis Induction: Intrinsic and Extrinsic Pathways

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netmedchemexpress.comnih.govresearchgate.net The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8, which in turn activates caspase-3. nih.govresearchgate.netmdpi.com The intrinsic pathway is triggered by intracellular signals, often involving mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of caspase-9, which subsequently activates caspase-3. nih.govresearchgate.netmdpi.com this compound treatment has been shown to increase levels of activated caspase-3 and decrease mitochondrial cytochrome c, consistent with the activation of both pathways. medchemexpress.com

Research indicates that this compound can up-regulate the expression of death receptor 5 (DR5), a key component of the extrinsic apoptotic pathway. nih.gov This up-regulation appears to be mediated through the ATF4-ATF3-CHOP axis, and blocking DR5 expression reduces this compound-induced apoptosis. nih.gov Furthermore, the inhibition of SIRT1 and SIRT2 by this compound has been linked to the induction of ER stress, which can also contribute to DR5 up-regulation and caspase-8 activation, ultimately leading to apoptosis. nih.gov While p53 is a known target of SIRT1 and can mediate apoptosis, the proapoptotic effect of this compound has been shown to be p53-independent in some cancer cell lines. researchgate.netnih.govresearchgate.net

Role of Caspase Activation (e.g., Caspase 3)

A key downstream event in this compound-induced apoptosis is the activation of caspases, which are central mediators of programmed cell death. Studies have shown that treatment with this compound leads to an increase in the levels of cytosolic activated caspase 3. akrivisbio.com, cellsignal.com Caspase 3 is a critical executioner caspase that, once activated, cleaves various cellular substrates, leading to the dismantling of the cell. Furthermore, the upregulation of death receptor 5 (DR5) by this compound contributes to caspase activation. Blocking the expression of DR5 has been demonstrated to result in a decrease in the activated forms of several proapoptotic proteins, including caspase-3, caspase-8, and caspase-9, highlighting the importance of the death receptor pathway in this compound's mechanism of action. usp.br, selleckchem.com

Cytochrome c Release from Mitochondria

Mitochondrial dysfunction and the subsequent release of proapoptotic factors, such as cytochrome c, play a crucial role in initiating the intrinsic apoptotic pathway. Research indicates that incubation of cancer cells with this compound results in a decrease in mitochondrial cytochrome c. akrivisbio.com, cellsignal.com The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a pivotal early event in the apoptotic cascade, preceding or occurring concurrently with the activation of caspases. caymanchem.com, In the cytosol, cytochrome c binds to apoptotic protease activating factor-1 (Apaf-1), leading to the formation of the apoptosome and the subsequent activation of initiator caspases like caspase-9, which in turn activates executioner caspases such as caspase-3. The release of cytochrome c is facilitated by the permeabilization of the outer mitochondrial membrane.,

Reactivation of Epigenetically Repressed Proapoptotic Genes

A significant mechanism by which this compound exerts its proapoptotic effect is through the reactivation of genes that have been epigenetically silenced in cancer cells. This effect is primarily mediated by the inhibition of SIRT1. akrivisbio.com,,,, SIRT1, a class III histone deacetylase, is known to deacetylate histone and non-histone proteins, influencing gene expression. In cancer, SIRT1 can contribute to the repression of proapoptotic genes, thereby promoting cell survival. This compound's inhibition of SIRT1 leads to increased acetylation, particularly of histone H4 at lysine (B10760008) 16 (H4K16ac), at the promoter regions of these silenced genes, thereby restoring their expression., This epigenetic modulation is considered a key factor in the cancer-specific proapoptotic activity of this compound. akrivisbio.com,

Specific Gene Targets

Studies have identified specific proapoptotic genes whose expression is reactivated by this compound treatment in various cancer cell lines. These targets include key players in both the intrinsic and extrinsic apoptotic pathways. Notable examples of these epigenetically repressed genes that are reactivated by this compound are CASP8, TNF, TNFRSF10B, and PUMA. akrivisbio.com,,, The re-expression of these genes contributes directly to the induction of apoptosis in cancer cells.

Chromatin Immunoprecipitation (ChIP) Analysis of Promoter Occupancy

Chromatin immunoprecipitation (ChIP) analysis has been instrumental in elucidating the epigenetic mechanisms underlying this compound's action. Quantitative ChIP studies have demonstrated that this compound treatment alters the chromatin landscape at the promoter regions of reactivated proapoptotic genes such as CASP8, TNF, TNFRSF10B, and PUMA. akrivisbio.com,, These analyses, often employing antibodies against SIRT1 and acetylated histones like AcK16H4, reveal that this compound treatment leads to decreased occupancy of SIRT1 at these promoter sites. Concurrently, an increase in the acetylation levels of H4K16 at these promoters is observed, consistent with the inhibitory effect of this compound on SIRT1 deacetylase activity and the subsequent epigenetic reactivation of these proapoptotic genes. akrivisbio.com,,

p53-Independence of Proapoptotic Effect in Various Cancer Cell Lines

A significant characteristic of this compound's proapoptotic activity is its ability to induce cell death independently of the tumor suppressor protein p53 in a variety of cancer cell lines. akrivisbio.com,,,, This is particularly important in the context of cancer therapy, as many cancers harbor mutations or deletions in the TP53 gene, rendering them resistant to therapies that rely on functional p53. This compound's mechanism, primarily through the SIRT1-mediated reactivation of epigenetically silenced proapoptotic genes, allows it to bypass the need for p53 in inducing apoptosis in many cellular contexts.,

Exceptions and Context-Dependent p53 Involvement (e.g., Breast Cancer)

While this compound's proapoptotic effect is generally p53-independent, there are specific cellular contexts where p53 can play a role or influence the outcome of this compound treatment. Studies conducted in certain breast carcinoma cell lines, such as MCF-7 which express wild-type p53, and in p53-deficient mouse fibroblasts, have indicated that p53 is essential for this compound-induced apoptosis in these specific settings. akrivisbio.com,,, In these cases, the induction of apoptosis by this compound appears to require the presence of functional p53. Furthermore, research suggests that in these p53-dependent contexts, the inhibition of both SIRT1 and SIRT2 by this compound is necessary to induce p53 acetylation and subsequent cell death. akrivisbio.com,,,, this compound treatment in MCF-7 cells has been shown to lead to increased acetylation and activation of p53.,,, This highlights that while the primary mechanism in many cancers is p53-independent epigenetic reactivation, the involvement of p53 can be context-dependent, particularly influenced by the cell type and its p53 status.

Compound NamePubChem CID
This compound42626405
Caspase 325711425
Cytochrome c16132411
SIRT123700375
CASP8967
TNF5216
TNFRSF10B8795
PUMA633
p532818
SIRT222934
H4K16ac-
DR58795
Apaf-1859
Caspase-9946
H4196453
TP532818

Data Table: Effect of this compound on Proapoptotic Gene Expression in MOLT4 Cells

Gene TargetRelative Expression (this compound Treated)Relative Expression (Control)Relative Expression (Sirt1 Interference)
CASP8IncreasedBaselineIncreased
TNFIncreasedBaselineIncreased
TNFRSF10BIncreasedBaselineIncreased
PUMAIncreasedBaselineIncreased

Data Table: Effect of this compound on Promoter Occupancy in MOLT4 Cells

Gene TargetSirt1 Promoter Occupancy (this compound Treated)Sirt1 Promoter Occupancy (Control)AcK16H4 Promoter Occupancy (this compound Treated)AcK16H4 Promoter Occupancy (Control)
CASP8DecreasedHigherIncreasedLower
TNFDecreasedHigherIncreasedLower
TNFRSF10BDecreasedHigherIncreasedLower
PUMADecreasedHigherIncreasedLower

Effects on Histone and Non-Histone Protein Acetylation

This compound's inhibitory action on sirtuins leads to altered acetylation levels of both histone and non-histone proteins, influencing a range of cellular pathways.

Acetylation of Alpha-Tubulin as a SIRT2 Target

Alpha-tubulin is a well-established substrate for SIRT2, a predominantly cytoplasmic sirtuin involved in regulating the microtubule network. Research indicates that this compound treatment can lead to increased acetylation of alpha-tubulin in specific cell lines, consistent with the inhibition of SIRT2 deacetylase activity. For instance, studies in MCF-7 breast cancer cells and ARN8 melanoma cells have demonstrated an increase in alpha-tubulin acetylation upon this compound exposure. aacrjournals.orgnih.gov This effect suggests that this compound's inhibition of SIRT2 can impact cytoskeletal dynamics through enhanced tubulin acetylation. However, some studies note that this increase in alpha-tubulin acetylation is observed only in certain cell lines, and the proapoptotic effects of this compound may occur independently of global tubulin acetylation in some contexts. frontiersin.orgresearchgate.netresearchgate.net

Global Histone Acetylation Levels (e.g., H4K16) and Specificity

The impact of this compound on global histone acetylation levels, particularly at sites like histone H4 lysine 16 (H4K16), appears to be context-dependent. While some studies suggest that this compound does not significantly affect global H4 acetylation levels, other research links its anti-cancer effects to an increase in the acetylation of histones H3 and H4 in specific cancer cell lines, such as human pancreatic cancer cells. frontiersin.orgresearchgate.net H4K16 acetylation is a key epigenetic mark involved in chromatin structure and gene regulation, and its deacetylation is associated with transcriptional repression and heterochromatin formation, a process linked to SIRT1 activity. aging-us.comfrontiersin.org Some findings propose that the proapoptotic activity of this compound might be independent of global tubulin and K16H4 acetylation, suggesting a primary mechanism mediated through SIRT1 in certain scenarios. researchgate.netresearchgate.net

Modulation of p53 Acetylation and Activation

A significant effect of this compound is its ability to modulate the acetylation and activation of the tumor suppressor protein p53. Multiple studies have shown that this compound treatment leads to increased acetylation of p53, notably at lysine 382. aacrjournals.orgcellsignal.comnih.govcellsignal.cn This acetylation is strongly correlated with p53 activation and enhanced stability. aacrjournals.org The activation of p53 can trigger various cellular responses, including cell cycle arrest and apoptosis. Research suggests that the inhibition of both SIRT1 and SIRT2 by this compound is crucial for inducing p53 acetylation and subsequent cell death in certain cancer cell lines, such as MCF-7 cells. aacrjournals.orgcellsignal.comcellsignal.cnox.ac.uk However, it is also noted that in some contexts, the proapoptotic effect of this compound may be independent of p53, despite p53 being a known target of SIRT1. researchgate.netresearchgate.net

Impact on Oncogenic Proteins (e.g., c-Myc, N-Myc)

This compound has been shown to influence the protein levels of key oncogenic proteins, including c-Myc and N-Myc. Studies in neuroblastoma (BE(2)-C) and pancreatic cancer (MiaPaca-2) cell lines have demonstrated that this compound treatment can diminish the protein expression of both N-Myc and c-Myc. nih.govd-nb.inforesearchgate.net Interestingly, this reduction in protein levels occurs without a corresponding decrease in their mRNA expression, indicating a post-transcriptional mechanism. researchgate.net Research suggests that SIRT2 may play a role in stabilizing Myc oncoproteins by repressing the transcription of NEDD4, a ubiquitin-protein ligase responsible for the ubiquitination and degradation of Myc proteins. rsc.org this compound's inhibition of SIRT2 could therefore lead to increased degradation of c-Myc and N-Myc, contributing to its anti-proliferative effects.

Cell Cycle Modulation by this compound

This compound's impact on protein acetylation and other cellular pathways extends to the regulation of the cell cycle, particularly in cancer cells.

Absence of Cell Cycle Effect in Non-Tumorigenic Cells

A notable characteristic of this compound's activity is its differential effect on cancerous versus non-tumorigenic cells. Multiple studies have demonstrated that while this compound effectively induces apoptosis in various cancer cell lines, it does not cause significant cell death in normal or non-tumorigenic cells. targetmol.comselleckchem.comresearchgate.netcore.ac.uknih.gov

Specifically, non-tumorigenic human lung fibroblasts, such as the MRC5 cell line, have been shown to be largely resistant or refractory to apoptosis induction when treated with this compound. selleckchem.comresearchgate.netcore.ac.uknih.gov Studies comparing the effects of this compound on cancer cells (e.g., MCF-7) and non-tumorigenic cells (MRC5) have reported negligible apoptotic sensitivity in MRC5 cells.

Anticancer Activity of Salermide in in Vitro Models

Broad-Spectrum Tumor-Specific Cell Death Induction

Salermide has demonstrated the capacity to induce strong, cancer-specific apoptotic cell death. medchemexpress.comtargetmol.com Studies indicate that this compound prompts tumor-specific cell death across a wide array of human cancer cell lines while showing minimal toxicity to non-tumorigenic cells, such as MRC5 fibroblasts. axonmedchem.comresearchgate.netnih.govtargetmol.com This selective induction of apoptosis in cancer cells is considered a significant advantage. medchemexpress.comaxonmedchem.comtargetmol.com The antitumour activity of this compound is largely due to a substantial induction of apoptosis. researchgate.netresearchgate.nettargetmol.com This apoptotic effect is reported to be independent of global tubulin and K16H4 acetylation, suggesting an in vivo mechanism of action primarily through SIRT1. researchgate.netresearchgate.net Furthermore, this compound has been shown to reactivate proapoptotic genes that are epigenetically repressed exclusively in cancer cells by SIRT1. axonmedchem.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Efficacy Across Diverse Human Cancer Cell Lines

This compound has been evaluated for its efficacy in inducing cell death across a variety of human cancer cell lines, demonstrating antiproliferative effects in numerous models. medchemexpress.comaxonmedchem.comresearchgate.netresearchgate.netacs.org

This compound has proven effective at inducing apoptosis in leukemia cell models, including MOLT4, KG1A, and K562 cell lines. medchemexpress.comresearchgate.netnih.govtandfonline.com It has also shown potent antiproliferative effects on human leukemia MOLT4 and U937 cell lines. researchgate.netresearchgate.netacs.orguniroma1.itacs.orgbiorxiv.orguniroma1.it The significantly lower IC50 values of this compound in cell lines derived from leukemia primary tumors suggest a very strong inhibitory effect on blood malignancies. researchgate.net

This compound has been shown to be efficient at inducing apoptosis in lymphoma cell models, including the Raji cell line. medchemexpress.comnih.govtandfonline.com It prompts tumor-specific cell death in Raji lymphoma cells. medchemexpress.comaxonmedchem.com

Efficacy has also been observed in colon cancer cell lines. This compound is effective at inducing apoptosis in the SW480 colon cell model. medchemexpress.comnih.govtandfonline.com It has also demonstrated potent antiproliferative effects on human colon RKO cancer cell lines. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net

This compound has shown efficacy in breast cancer cell models, including MDA-MB-231 and MCF7 cell lines, where it proved efficient at inducing apoptosis. medchemexpress.comnih.govtandfonline.com Potent antiproliferative effects have been reported on human breast MDA-MB-231 and MCF-7 cell lines. researchgate.netresearchgate.netacs.org

Data on the half-maximal inhibitory concentration (IC50) of this compound in MCF-7 cancer cell lines after 24-hour treatment has been reported, with experiments using various concentrations of this compound to estimate the relative amount of viable cells. researchgate.net

This compound has shown a potent anti-proliferative effect on non-small cell lung cancer (NSCLC) cells. researchgate.netresearchgate.net Studies have investigated the effect of sirtuin inhibitors, including this compound, in lung cancer cell lines like H1299. mdpi.comnih.govrsc.org While some studies suggest that the induction of apoptosis by this compound may require the presence of functional p53 in certain cell types, its broad-spectrum activity across various cancer types, including lung cancer, has been noted. nih.gov The impact of this compound may be mediated by increased expression of death receptor 5 in human nonsmall cell lung cancer cells. researchgate.net

Here is a summary of this compound's efficacy in various cancer cell lines:

Cancer TypeCell LinesObserved EffectKey Findings
LeukemiaMOLT4, KG1A, K562, U937Apoptosis Induction, AntiproliferativeEfficient apoptosis induction; Potent antiproliferative effects; Lower IC50s in leukemia/lymphoma. medchemexpress.comresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgtandfonline.comuniroma1.itacs.orgbiorxiv.orguniroma1.it
LymphomaRajiApoptosis InductionEfficient apoptosis induction; Prompts tumor-specific cell death. medchemexpress.comnih.govtandfonline.com
Colon CancerSW480, RKOApoptosis Induction, AntiproliferativeEffective apoptosis induction; Potent antiproliferative effects. medchemexpress.comnih.govresearchgate.netnih.govresearchgate.netacs.orgtandfonline.comresearchgate.net
Breast CancerMDA-MB-231, MCF-7, AMJ13Apoptosis Induction, AntiproliferativeEfficient apoptosis induction; Potent antiproliferative effects; IC50 data available for MCF-7. medchemexpress.comresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgtandfonline.com
Lung CancerNSCLC, H1299AntiproliferativePotent antiproliferative effect; Effects investigated in H1299; May involve death receptor 5. researchgate.netresearchgate.netmdpi.comnih.govrsc.org

Pancreatic Cancer (BxPC-3, MiaPaca-2)

In pancreatic cancer cell lines, including BxPC-3 and MiaPaca-2, this compound has shown antiproliferative effects. Treatment with this compound has been observed to reduce the viability of BxPC-3 cells in a concentration-dependent manner. nih.govd-nb.info One study reported that this compound at a concentration of 25 µM reduced the number of MiaPaca-2 pancreatic cancer cells by 80% after 72 hours of treatment. nih.govd-nb.info this compound treatment also led to cell cycle arrest at the G1 phase in BxPC-3 cells. nih.govresearchgate.net While this compound treatment decreased cell viability in BxPC-3 cells, it did not significantly increase cleaved caspase-3 levels in these cells after 24 hours. nih.govresearchgate.net In MiaPaca-2 cells, this compound has been shown to diminish the protein levels of N-Myc and c-Myc. nih.govd-nb.infofrontiersin.org

Neuroblastoma (BE(2)-C)

This compound has demonstrated strong antiproliferative effects in BE(2)-C neuroblastoma cells. frontiersin.org Similar to its effects in MiaPaca-2 pancreatic cancer cells, this compound treatment in BE(2)-C cells has been shown to reduce the protein levels of N-Myc and c-Myc. nih.govd-nb.infofrontiersin.org this compound also upregulated the expression of death receptor 5 in BE(2)-C cells, contributing to the induction of apoptosis. rsc.org

Glioblastoma Multiforme Cancer Stem Cells

This compound has shown antiproliferative effects against glioblastoma multiforme cancer stem cells (CSCs) derived from patients. nih.govresearchgate.netmdpi.com While this compound was particularly potent against colorectal carcinoma CSCs, it also demonstrated an effect against glioblastoma multiforme CSCs. nih.govmdpi.com Studies on glioblastoma multiforme CSCs have indicated that SIRT2-selective inhibitors, such as AGK-2, showed a strong effect, and this compound, which inhibits both SIRT1 and SIRT2, also had antiproliferative activity in these cells. nih.govresearchgate.netmdpi.com

Dose-Dependent and Cell-Type-Specific Effects on Apoptosis and Cell Viability

This compound's induction of apoptosis and its effects on cell viability are dose-dependent and exhibit cell-type specificity. selleckchem.comtargetmol.com this compound prompts tumor-specific cell death in a wide range of human cancer cell lines, with its antitumour activity primarily attributed to a massive induction of apoptosis. selleckchem.commedchemexpress.comtargetmol.com This apoptotic effect is observed in cancer cells but not consistently in normal cells. selleckchem.comtargetmol.com For instance, studies have shown that this compound induces strong apoptosis in various cancer cell lines without significant effects on the cell cycle in most analyzed cancer cells, except for non-tumorigenic MRC5 cells. selleckchem.comtargetmol.com

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and incubation time. In BxPC-3 cells, the IC50 for this compound after 24 hours was reported to be 40 µM. d-nb.info In MCF-7 breast cancer cells, the IC50 for this compound at 24 hours was established as 80.56 µmol/L, with a time-dependent increase in apoptotic cell count in cancerous cells but not in non-tumorigenic MRC-5 cells. core.ac.uk

This compound's dose-dependent inhibition has been observed against both SIRT1 and SIRT2, rising to 80% at 90 µM and 25 µM, respectively. medchemexpress.com The induction of apoptosis by this compound can occur through both extrinsic and intrinsic pathways. medchemexpress.com

Synergistic Effects of this compound with Other Anticancer Agents

Combining this compound with other therapeutic agents has been explored as a strategy to enhance its anticancer efficacy and potentially overcome resistance mechanisms.

Combination with EF24 (Curcumin Analog) in Pancreatic Cancer

In human pancreatic cancer BxPC-3 cells, the combination of this compound with EF24, a synthetic curcumin (B1669340) analog, has been investigated. nih.govresearchgate.netmdpi.com Treatment with this compound alone or in combination with EF24 was shown to decrease cell viability in a concentration-dependent manner. nih.govd-nb.inforesearchgate.net The combination of this compound and EF24 was found to effectively reduce pancreatic cancer cell progression and induce cell cycle arrest at the G1 phase in BxPC-3 cells. nih.govresearchgate.net While this compound alone did not significantly increase cleaved caspase 3 levels in BxPC-3 cells, the combination with EF24 also did not result in a significant increase in cleaved caspase-3 levels compared to control cells after 24 hours. nih.govresearchgate.net

Potential for Combination Therapy with other Chemotherapeutic Drugs and SIRT1 Inhibitors

The potential for combining this compound with other chemotherapeutic drugs and SIRT1 inhibitors exists based on its mechanism of action and observed effects. This compound is an inhibitor of both SIRT1 and SIRT2. selleckchem.commedchemexpress.comtargetmol.com Studies suggest that inhibiting both SIRT1 and SIRT2 might be necessary to induce cell death in certain cancer cell lines. aacrjournals.orgmdpi.com

Combination strategies involving SIRT1 inhibitors, including this compound, with other chemotherapeutic agents are being explored to enhance treatment efficacy by potentially regulating autophagy and inducing associated cell death. frontiersin.org For instance, the combination of chemotherapy with SIRT1 inhibitors like this compound might improve the effectiveness of cancer treatments. frontiersin.org The concept of combining HDAC inhibitors, such as this compound, with chemotherapy regimens or ionizing radiation has shown additive or synergistic effects in some studies, partly attributed to hyper-acetylation mediated DNA relaxation and increased drug penetration. wjgnet.com

In Vivo Pharmacological and Biological Effects of Salermide

Antitumor Activity in Xenograft Mouse Models

Salermide has demonstrated antitumor activity in various xenograft mouse models. In studies using nude mice inoculated with human cancer cells, this compound treatment has been shown to inhibit tumor growth. For instance, in a study involving MCF-7 breast cancer cell xenografts, this compound treatment at 30 mg/kg time-dependently inhibited tumor growth compared to a control group. ijbs.com Another study noted that this compound was well tolerated by mice at concentrations up to 100 µM and prompted tumor-specific cell death in human cancer cell lines, suggesting potential in vivo antitumor effects. nih.govselleckchem.com

Primary Mediation by SIRT1 in Vivo

Evidence suggests that the in vivo biological effects of this compound are primarily mediated by its inhibition of SIRT1. nih.govmedchemexpress.com While this compound inhibits both SIRT1 and SIRT2 in vitro, studies, including those using RNA interference to knock down SIRT1 but not SIRT2, have indicated that the proapoptotic effect observed is consistent with an in vivo mechanism of action through SIRT1. nih.govresearchgate.net

Impact on Tumor-Specific Cell Death and Apoptosis

A key finding regarding this compound is its ability to induce tumor-specific cell death, primarily through the induction of apoptosis. nih.govtargetmol.comselleckchem.com This effect has been observed in a wide range of human cancer cell lines. nih.govtargetmol.comselleckchem.commedchemexpress.com The antitumour activity of this compound is largely attributed to this massive induction of apoptosis. nih.govtargetmol.com This induction of apoptosis is reported to be cancer-specific, affecting cancer cells but not normal cells. targetmol.comselleckchem.commdpi.com The apoptotic effect of this compound has been linked to the reactivation of proapoptotic genes that are epigenetically repressed in cancer cells by SIRT1. nih.govresearchgate.netmdpi.com Some research indicates that this proapoptotic effect can be independent of p53 status in certain cancer cells, although other studies suggest a requirement for functional p53 in this compound-induced apoptosis in specific cell lines. nih.govresearchgate.netaacrjournals.org

Assessment of In Vivo Tolerance and Systemic Effects

Assessments of this compound's tolerance in vivo have been conducted, primarily in mice. This compound was reported to be well tolerated by mice at concentrations up to 100 µM. nih.govselleckchem.commedchemexpress.com Studies involving intraperitoneal administration of this compound in nude mice at 100 µM over 34 days did not show apparent toxicity. medchemexpress.com Monitoring of diet consumption, body-weight gain, and postural and behavioural changes in mice receiving this compound feeding up to 100 µM did not indicate any adverse health effects. selleckchem.com In a study using MCF-7 xenograft mice, treatment with this compound at 30 mg/kg did not result in significant adverse effects. ijbs.com

Studies on Neuroblastoma and Pancreatic Cancer Xenografts

This compound has been investigated in xenograft models of specific cancers, including neuroblastoma and pancreatic cancer. In neuroblastoma (BE(2)-C) and pancreatic cancer (MiaPaca-2) cells, this compound has been shown to diminish the protein levels of N-Myc and c-Myc, although not their mRNA expression. nih.govnih.gov this compound reduced the number of MiaPaca-2 pancreatic cancer cells by 80% at a concentration of 25 µM after 72 hours of treatment in vitro. nih.gov Studies have suggested that repression of SIRT2 alone or simultaneous repression of SIRT1 and SIRT2 with inhibitors like this compound could be a strategy for inhibiting the growth of Myc-induced neuroblastoma and pancreatic cancer cells. nih.gov While some studies indicate antiproliferative effects of this compound on pancreatic cancer cells and cell cycle arrest, they did not always observe an increase in cleaved caspase-3 levels, suggesting potential variations in the apoptotic pathway activation depending on the specific cell line or context. nih.gov

Interactive Data Tables:

Cancer Cell Line (In Vitro)Observed Effect of this compoundPrimary MechanismSource Snippets
Wide range of human cancer cell linesTumour-specific cell death, massive induction of apoptosisInhibition of Sirt1 (primarily), reactivation of proapoptotic genes nih.govtargetmol.comselleckchem.comresearchgate.netmdpi.com
MOLT4, KG1A, K562 (leukaemia), Raji (lymphoma), SW480 (colon), MDA-MB-231 (breast)Tumour-specific cell deathNot specified in snippet, but context implies Sirtuin inhibition medchemexpress.com
MCF-7 (breast)Induction of cell death (at >= 50 µmol/L), increased acetylated p53 levelsTargeting both SIRT1 and SIRT2, requires functional p53 ijbs.comaacrjournals.org
BE(2)-C (neuroblastoma), MiaPaca-2 (pancreatic cancer)Diminished N-Myc and c-Myc protein levels, reduced cell proliferationRepression of SIRT2 deacetylation activity nih.govnih.gov
MiaPaca-2 (pancreatic cancer)80% cell number reduction (at 25 µM, 72h)Not specified in snippet nih.gov
BxPC-3 (pancreatic cancer)Reduced cell viability, cell cycle arrest at G1 phaseNot specified in snippet, but in context of HDAC inhibition nih.govd-nb.info
In Vivo ModelThis compound TreatmentObserved EffectSource Snippets
MiceUp to 100 µM concentrationsWell tolerated, no apparent toxicity, no adverse health effects nih.govselleckchem.commedchemexpress.com
Nude mice (MCF-7 xenografts)30 mg/kgTime-dependent inhibition of tumor growth, no significant adverse effects ijbs.com
Nude mice (intraperitoneal, 100 µM over 34 days)100 µMNo apparent toxicity medchemexpress.com

Synthesis and Structural Analogs of Salermide

Synthetic Routes for Salermide

This compound, chemically known as N-[3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]phenyl]-α-methyl-benzeneacetamide, can be synthesized through specific chemical routes. akrivisbio.comcaymanchem.com One described method involves the condensation between commercially available 2-hydroxy-1-naphthaldehyde (B42665) and N-(3-amino-phenyl)-2-phenyl-propionamide. researchgate.net The latter intermediate is prepared by the reaction of 2-phenylpropionic acid, activated with a BOP-reagent, with 1,3-phenylenediamine under basic conditions. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure affect its inhibitory activity against sirtuins. This compound itself is an analog of sirtinol (B612090), featuring a reversed amide structure. researchgate.netnih.govfrontiersin.org SAR studies on sirtinol led to the development of improved analogs like this compound, which exhibits a greater inhibitory effect on SIRT1 and SIRT2 compared to sirtinol. researchgate.net

Studies on this compound-related sirtuin inhibitors have explored various structural changes. For instance, benzamide (B126) and anilide derivatives, as well as a 4-(2-phenylpropyl)thio analogue, have shown significant apoptosis induction in human leukemia U937 cells. acs.orgfigshare.com Some sulfinyl and sulfonyl derivatives demonstrated high efficiency in granulocytic differentiation. acs.orgfigshare.com The anilide derivative (this compound) and the phenylpropylthio analogue emerged as potent antiproliferative agents in human leukemia MOLT4, human breast MDA-MB-231, and colon RKO cancer cell lines. acs.orgfigshare.comnih.gov

SAR studies on other sirtuin inhibitors, such as those with a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide core scaffold or chroman-4-one and chromone-based structures, have also provided insights into the structural features important for potent and selective sirtuin inhibition. rsc.orgacs.org While these studies focus on different scaffolds, they contribute to the broader understanding of how chemical structure influences sirtuin inhibitory activity, which is relevant to the development of this compound analogs.

Development of More Potent and Selective Sirtuin Inhibitors Based on this compound Scaffold

The this compound scaffold has served as a basis for developing more potent and selective sirtuin inhibitors. Chemical modifications performed on sirtinol, the structural precursor to this compound, led to a series of SIRT1/2 inhibitors, some of which were more potent than sirtinol, particularly against SIRT1. acs.orgfigshare.com

The development of new naphthalene-based compounds with acceptable virtual binding affinity with SIRT proteins has been proposed as a continuation of work aimed at tackling epigenetic abnormalities, building upon the knowledge gained from this compound and its analogs. researchgate.netresearchgate.net

While this compound inhibits both SIRT1 and SIRT2, research continues to focus on designing inhibitors with improved selectivity for specific sirtuin isoforms. rsc.org This involves exploring different chemical scaffolds and modifications to target the unique binding pockets of individual sirtuins. rsc.orgacs.orgrsc.orgnih.gov

Investigation of this compound Analogs in Cancer Stem Cells

This compound and its analogs have been investigated for their effects on cancer stem cells (CSCs). This compound has shown potency against colorectal carcinoma CSCs derived from patients. acs.orgfigshare.comnih.gov Other analogs, such as the phenylpropylthio analogue 4b and compound 6a, along with the SIRT2-selective inhibitor AGK-2, demonstrated higher efficacy against glioblastoma multiforme CSCs. acs.orgfigshare.comnih.gov

Studies have explored this compound derivatives as sirtuin inhibitors and tested their efficiency in cancer stem cells. clinmedjournals.org This research highlights the potential of this compound-related compounds as therapeutic agents targeting these treatment-resistant cell populations. acs.orgfigshare.comnih.govclinmedjournals.org The ability of this compound to induce apoptosis in various cancer cell lines, including those considered to have stem cell-like properties, underscores its relevance in cancer research. researchgate.netnih.gov

Here is a table summarizing some of the findings regarding this compound and its analogs in cancer cell lines and CSCs:

CompoundTarget SirtuinsCell Lines TestedKey FindingsSource
This compound (2b)SIRT1/SIRT2MOLT4, MDA-MB-231, RKO, U937, Colorectal Carcinoma CSCsPotent antiproliferative, induces apoptosis, potent against colorectal CSCs. researchgate.netnih.govacs.orgfigshare.comnih.gov
Phenylpropylthio (4b)SIRT1/SIRT2MOLT4, MDA-MB-231, RKO, Glioblastoma Multiforme CSCsPotent antiproliferative, highest effect against glioblastoma CSCs. acs.orgfigshare.comnih.gov
Compound 6aSIRT1/SIRT2U937, Glioblastoma Multiforme CSCsEfficient in granulocytic differentiation, highest effect against glioblastoma CSCs. acs.orgfigshare.comnih.gov
AGK-2SIRT2-selectiveGlioblastoma Multiforme CSCsHighest effect against glioblastoma CSCs. acs.orgfigshare.comnih.gov

Therapeutic Potential and Future Research Directions

Salermide as an Anticancer Drug Candidate

This compound has demonstrated considerable promise as an anticancer drug candidate. Studies have shown that this compound prompts tumor-specific cell death in a wide range of human cancer cell lines, with its antitumour activity primarily attributed to a massive induction of apoptosis. researchgate.netnih.govresearchgate.netselleckchem.com This effect appears to be selective for cancer cells, with minimal impact on non-tumorigenic cells. selleckchem.comcore.ac.uk The induction of apoptosis by this compound is cell-type-specific and dose-dependent. selleckchem.com this compound has shown potent antiproliferative effects on human leukemia MOLT4, human breast MDA-MB-231, and colon RKO cancer cell lines. researchgate.netacs.org It has also demonstrated the ability to kill other cancer cell types, including lymphoma, lung, neuroblastoma, and pancreatic cancer cells. d-nb.info

Targeting Sirtuins in Human Tumorigenesis

Targeting sirtuins, particularly SIRT1 and SIRT2, is recognized as a promising antitumour strategy, as these enzymes are involved in regulating processes relevant to cancer development and progression. researchgate.netnih.govresearchgate.net this compound functions as a strong in vitro inhibitor of both SIRT1 and SIRT2. researchgate.netnih.govresearchgate.netselleckchem.com While this compound inhibits both, its in vivo mechanism of action appears to be primarily mediated through SIRT1 inhibition. researchgate.netnih.govresearchgate.net Inhibition of both SIRT1 and SIRT2 by this compound may be required to induce p53 acetylation and cell death in some contexts. cellsignal.com this compound induces apoptosis in various mammalian cancers via SIRT1 inhibition. researchgate.netunibo.it This effect can be independent of the p53 status of the cells in some cancers, but dependent on p53 status in breast cancer. researchgate.netunibo.it

Exploration of this compound in Cancer Stem Cell Eradication

Cancer stem cells (CSCs) are considered crucial for tumor initiation, progression, and relapse. Sirtuins, especially SIRT1 and SIRT2, play essential roles in the maintenance and differentiation of various CSCs. clinmedjournals.orgsemanticscholar.org Research has explored this compound and its derivatives as sirtuin inhibitors with potential efficacy against cancer stem cells. clinmedjournals.orgsemanticscholar.org this compound has shown an inhibitory role in colorectal carcinoma cancer stem cells. researchgate.netacs.org Studies on colorectal carcinoma and glioblastoma multiforme CSCs from patients indicated that this compound was particularly potent against colorectal carcinoma CSCs. acs.orgresearchgate.net

Further Elucidation of Molecular Mechanisms in Specific Cancer Subtypes

While this compound's general mechanism involves the induction of apoptosis through sirtuin inhibition, further research is needed to fully elucidate the molecular mechanisms in specific cancer subtypes. This compound is able to induce a strong anticancer effect by reactivating proapoptotic genes through SIRT1-mediated H4K16 deacetylation. nih.govresearchgate.netcellsignal.comresearchgate.net This reactivation triggers programmed cell death specifically in cancer cells. smolecule.com In breast cancer cells, this compound treatment leads to decreased SIRT1 expression and increased acetylation and activation of p53. core.ac.ukcellsignal.com The acetylation of wild-type p53, a tumor suppressor, is an integral part of this compound's cytotoxic activity in inducing apoptosis in MCF-7 cells. core.ac.uk In human pancreatic cancer cells, this compound potentiates the anticancer effects of a cytotoxin, reducing pancreatic cancer cell progression and stopping the cell cycle at G1. d-nb.infocellsignal.com

Investigation of this compound in Other Diseases Beyond Oncology

Beyond its potential in cancer therapy, this compound is being investigated for its role in other diseases, particularly those where sirtuin dysregulation is implicated.

Studies have explored the potential of this compound in muscular dystrophy models. In the zebrafish dmd model of Duchenne muscular dystrophy (DMD), a combination of Oxamflatin and this compound significantly rescued muscle degeneration. biorxiv.orgnih.govnih.govfrontiersin.org This combination increased pan-H4ac and H4K16ac levels in treated animals. nih.gov this compound inhibition of SIRT1 has also been shown to protect muscle cells against oculopharyngeal muscular dystrophy in Caenorhabditis elegans. biorxiv.org

Sirtuins are involved in regulating neuronal function and have been linked to the pathogenesis of neurodegenerative diseases. unibo.itnih.govresearchgate.net Modulating sirtuin activity has shown potential in influencing the progression of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. unibo.it Inhibiting SIRT1 by pharmacological inhibitors like this compound or SIRT1 siRNA significantly promotes apoptotic neuron death induced by mechanical injury in vitro and in vivo. sigmaaldrich.comnih.gov This suggests a complex role for SIRT1 inhibition in neuronal survival depending on the context. While some studies indicate neuroprotective effects of SIRT1 activation, others, like those with this compound, show that SIRT1 inhibition can promote neuronal apoptosis in specific injury models. unibo.itsigmaaldrich.comnih.gov

Summary of this compound's Effects in Selected Studies

Disease ModelCompound/TreatmentObserved EffectKey Mechanism(s) InvolvedCitation
Human Cancer Cell LinesThis compoundTumor-specific cell death, Apoptosis inductionSIRT1 and/or SIRT2 inhibition, Reactivation of proapoptotic genes researchgate.netnih.govresearchgate.netselleckchem.com
Human Leukemia (MOLT4)This compoundPotent antiproliferative effect, Significant apoptosisSIRT1 inhibition researchgate.netacs.orgsmolecule.com
Human Breast Cancer (MDA-MB-231, MCF-7)This compoundPotent antiproliferative effect, Apoptosis induction, Decreased SIRT1 expression, Increased p53 acetylationSIRT1 inhibition (p53-dependent in MCF-7) researchgate.netcore.ac.ukacs.orgcellsignal.com
Human Colon Cancer (RKO)This compoundPotent antiproliferative effectNot explicitly detailed in snippet researchgate.netacs.org
Colorectal Carcinoma CSCsThis compoundPotent inhibitory effectSirtuin inhibition acs.orgresearchgate.net
Human Pancreatic Cancer (BxPC-3)This compound (with EF24)Reduced progression, Cell cycle arrest at G1HDAC inhibition (including Sirtuins) d-nb.infocellsignal.com
Zebrafish dmd model (DMD)Oxamflatin + this compoundRescued muscle degeneration, Increased histone acetylationHDAC inhibition (including Sirtuins) biorxiv.orgnih.govnih.govfrontiersin.org
C. elegans (OPMD)This compoundProtection of muscle cellsSIRT1 inhibition biorxiv.org
Neuronal Injury ModelsThis compound (SIRT1 inhibition)Promotes apoptotic neuron deathSIRT1 inhibition, interaction with MAPK/ERK sigmaaldrich.comnih.gov

Challenges and Opportunities in this compound Research

Translational Development and Clinical Feasibility

Translational development of this compound, a sirtuin inhibitor, focuses on advancing its preclinical promise towards potential clinical application, particularly in oncology. This compound functions as an inhibitor of both Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), with a stronger inhibitory effect observed on SIRT2 in vitro. selleckchem.comsigmaaldrich.com Its antitumor activity is primarily attributed to the induction of apoptosis in cancer cells, while exhibiting minimal effects on normal cells. selleckchem.comresearchgate.net This tumor-specific proapoptotic effect is a key factor driving interest in its translational potential. researchgate.net

Preclinical studies have demonstrated this compound's ability to induce tumor-specific cell death across a range of human cancer cell lines. selleckchem.comresearchgate.net This effect has been linked to the reactivation of proapoptotic genes that are epigenetically repressed in cancer cells by SIRT1. sigmaaldrich.comresearchgate.netresearchgate.net While this compound inhibits both SIRT1 and SIRT2, its proapoptotic effect appears to be predominantly mediated through SIRT1 inhibition, independent of p53 status in some cancer cell lines, although dependence on p53 has been observed in breast cancer cells and p53-deficient mouse fibroblasts. researchgate.netresearchgate.net

Further preclinical investigations have explored the efficacy of this compound in animal models. Studies in mice have indicated that this compound is well tolerated at concentrations up to 100 μM, with no reported adverse health effects monitored by diet consumption, body-weight gain, and postural and behavioural changes. selleckchem.comresearchgate.net The ability of this compound to impede the metastasis of hepatocellular carcinoma, gastric cancer, and osteosarcoma cells has been demonstrated in xenograft mouse models. nih.gov Additionally, studies in Schistosoma mansoni have shown that this compound induces mortality and apoptosis in schistosomula and affects adult worm pairs, suggesting potential broader therapeutic applications beyond cancer, although this requires significant further investigation for translation to human parasitic diseases. plos.org

Despite promising preclinical results, the translational path for sirtuin inhibitors like this compound faces challenges. While some sirtuin inhibitors, such as EX-527 (selisistat), have progressed to clinical trials for other indications like Huntington's disease, no clinical trials specifically evaluating this compound for cancer treatment are currently reported in the provided search results. researchgate.netresearchgate.netnih.govfrontiersin.org The development of sirtuin inhibitors has been hampered by factors such as the need for greater potency and specificity, as well as limited understanding of their in vivo effects. nih.gov

Opportunities for the clinical translation of this compound lie in its observed tumor-specific apoptosis induction and its potential for use in combination therapies. The combination of chemotherapy with sirtuin inhibitors, including this compound, might enhance the efficacy of cancer treatments by regulating autophagy and inducing associated cell death. researchgate.netfrontiersin.org Research into this compound derivatives is also ongoing, with some studies exploring their efficacy in cancer stem cells, a population often implicated in treatment resistance and disease relapse. clinmedjournals.orgacs.org

Translational development requires rigorous preclinical validation, including detailed pharmacokinetic and pharmacodynamic profiling, as well as further in vivo efficacy studies in relevant animal models. While in silico preclinical studies can predict pharmacokinetic properties and toxicity, experimental validation is crucial for determining clinical feasibility. pensoft.net The lack of reported clinical trial data for this compound in oncology highlights the significant steps still required to bridge the gap between promising preclinical findings and clinical application.

Preclinical FindingTranslational Implication
Tumor-specific apoptosis inductionPotential for targeted cancer therapy
Efficacy in various cancer cell linesBroad potential across different cancer types
Well tolerated in mouse modelsSuggests potential for acceptable safety profile in vivo
Inhibition of metastasis in xenograftsIndicates potential to impact advanced disease
Potential in combination therapiesOpportunity to improve existing cancer treatments
Activity in Schistosoma mansoni modelsSuggests potential for repurposing in parasitic diseases

Table: Summary of Preclinical Findings and Translational Implications for this compound.

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